1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methoxypyrimidin-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring or pyrimidine moiety.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-(2-chloropyrimidin-5-yl)urea: This compound has a chloro substituent instead of a methoxy group on the pyrimidine ring, which may alter its chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-3-(2-methylpyrimidin-5-yl)urea: The presence of a methyl group instead of a methoxy group on the pyrimidine ring can influence the compound’s properties and applications.
1-(2-Methoxyphenyl)-3-(2-hydroxypyrimidin-5-yl)urea: The hydroxyl group on the pyrimidine ring may enhance the compound’s solubility and reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-6-4-3-5-10(11)17-12(18)16-9-7-14-13(20-2)15-8-9/h3-8H,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFQNSAAWGJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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